molecular formula C20H31N3O2 B6625780 (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide

(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide

Cat. No.: B6625780
M. Wt: 345.5 g/mol
InChI Key: ALMXBXDXVICAIV-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-4-3-5-17(10-15)12-22-8-6-19(7-9-22)21-20(25)23-11-16(2)18(13-23)14-24/h3-5,10,16,18-19,24H,6-9,11-14H2,1-2H3,(H,21,25)/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXBXDXVICAIV-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)NC2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CO)C(=O)NC2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step may involve the use of a chiral catalyst to ensure the correct stereochemistry.

    Functional Group Modifications: Introduction of the hydroxymethyl and methyl groups, as well as the carboxamide functionality, through various organic reactions such as reduction, alkylation, and amidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Various substituents on the piperidine and pyrrolidine rings can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential pharmacological activity.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various receptors in the central nervous system.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for neurological disorders.

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide likely involves interaction with specific receptors or enzymes in the body. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific pharmacological properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxamide
  • (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-carboxamide

Uniqueness

The unique combination of the piperidine and pyrrolidine rings, along with the specific stereochemistry and functional groups, distinguishes (3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide from other similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.